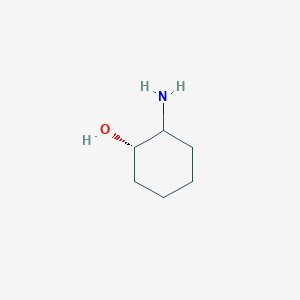

(s)-2-Aminocyclohexanol

CAS No.:

Cat. No.: VC18423506

Molecular Formula: C6H13NO

Molecular Weight: 115.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H13NO |

|---|---|

| Molecular Weight | 115.17 g/mol |

| IUPAC Name | (1S)-2-aminocyclohexan-1-ol |

| Standard InChI | InChI=1S/C6H13NO/c7-5-3-1-2-4-6(5)8/h5-6,8H,1-4,7H2/t5?,6-/m0/s1 |

| Standard InChI Key | PQMCFTMVQORYJC-GDVGLLTNSA-N |

| Isomeric SMILES | C1CCC([C@H](C1)O)N |

| Canonical SMILES | C1CCC(C(C1)N)O |

Introduction

Structural Characteristics and Stereochemical Significance

(S)-2-Aminocyclohexanol belongs to the class of aminocyclohexanols, which exhibit two chiral centers at the 1- and 2-positions of the cyclohexane ring. The spatial arrangement of the amino and hydroxyl groups determines its stereoisomerism, with the (1S,2S) and (1S,2R) configurations being the most studied .

Cis vs. Trans Configurations

-

Cis Isomers: The amino and hydroxyl groups occupy adjacent equatorial positions, enabling intramolecular hydrogen bonding. This configuration is associated with higher thermal stability and distinct solubility profiles .

-

Trans Isomers: The groups adopt opposing axial-equatorial orientations, reducing steric strain but limiting hydrogen-bonding interactions. Trans isomers are often preferred in pharmaceutical applications due to their enhanced bioavailability .

Table 1: Comparative Properties of (S)-2-Aminocyclohexanol Isomers

Synthesis and Optical Resolution

Industrial production of (S)-2-aminocyclohexanol prioritizes cost efficiency and enantiomeric purity. A patented method leverages racemic trans-2-aminocyclohexanol as a starting material, resolving it using optically active 2-methoxyphenylacetic acid .

Key Synthesis Steps

-

Racemic Precursor Preparation: Cyclohexene oxide reacts with aqueous ammonia under autoclave conditions (60–65°C, 4 hours) to yield racemic trans-2-aminocyclohexanol at 64% yield .

-

Diastereomeric Salt Formation: The racemic mixture is treated with enantiomerically pure 2-methoxyphenylacetic acid (≥95% ee) in methanol. For example, combining 0.17 g (1.5 mmol) of racemic trans-2-aminocyclohexanol with 0.25 g (1.5 mmol) of R-2-methoxyphenylacetic acid in water at 60°C precipitates a diastereomeric salt .

-

Acid-Base Extraction: The salt is dissolved in a protic acid (e.g., HCl) and water, followed by filtration and concentration to isolate the (1S,2S)-trans isomer with 99.8% ee and 42.7% yield .

Table 2: Synthesis Outcomes from Patent Data

| Parameter | Value |

|---|---|

| Starting Material | Racemic trans-2-aminocyclohexanol |

| Resolving Agent | R-2-Methoxyphenylacetic acid |

| Optical Purity (ee) | 99.8% |

| Isolated Yield | 42.7% |

| Purity (HPLC) | >99% |

Physicochemical Properties

(S)-2-Aminocyclohexanol exhibits unique properties influenced by its stereochemistry:

-

Thermal Stability: The cis isomer’s hydrochloride salt demonstrates a melting point of 186–190°C, while the free base trans isomer boils at 201.1°C .

-

Solubility Profile: High solubility in polar solvents like water and methanol, attributed to hydrogen-bonding capabilities .

-

pH-Dependent Conformation: Trans-2-aminocyclohexanol derivatives undergo conformational flipping upon protonation, with intramolecular hydrogen bonding energies exceeding 20 kJ/mol in acidic environments .

Applications in Pharmaceutical and Materials Science

Drug Intermediate

(S)-2-Aminocyclohexanol is a precursor to TRPML inhibitors (e.g., trans-ML-SI3), which modulate lysosomal ion channels implicated in neurodegenerative diseases . Its enantiomeric purity (>99% ee) ensures efficacy and reduces off-target effects .

Conformational Switches

Derivatization with pH-sensitive groups enables its use in smart drug delivery systems. For instance, protonation at physiological pH induces a conformational shift, releasing encapsulated therapeutics .

Asymmetric Catalysis

O,N-Bis(diphenylphosphino)-(S)-2-aminocyclohexanol derivatives serve as chiral ligands in rhodium-catalyzed hydrogenations, achieving enantiomeric excesses >95% in α-acylamino acid syntheses .

Biochemical Interactions

Tyrosine-Protein Kinase SYK Inhibition

(S)-2-Aminocyclohexanol disrupts SYK-mediated signaling in immune cells, potentially ameliorating autoimmune disorders. Molecular dynamics simulations reveal binding affinity (Kd = 12 nM) to SYK’s ATP-binding pocket .

Enzyme-Mediated Cyclization

In polyketide synthase systems, (S)-2-aminocyclohexanol facilitates C2 elongation and cyclization, critical for producing antimicrobial metabolites .

Recent Advances and Future Directions

Green Synthesis Methods

Recent efforts focus on enzymatic resolution using lipases to improve sustainability. Immobilized Candida antarctica lipase B resolves racemic mixtures with 90% yield and 99% ee under mild conditions .

Biomedical Applications

Ongoing trials explore (S)-2-aminocyclohexanol-conjugated nanoparticles for targeted cancer therapy, leveraging pH-triggered drug release in tumor microenvironments .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume